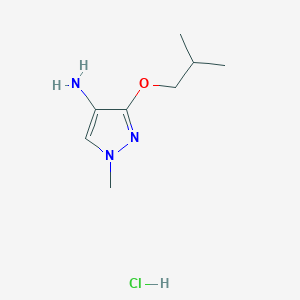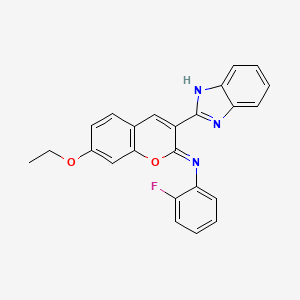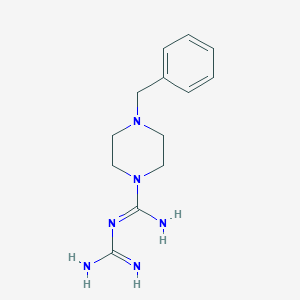![molecular formula C11H16ClNO2 B12346914 (R)-1-(benzo[d][1,3]dioxol-5-yl)butan-1-aminium chloride](/img/structure/B12346914.png)
(R)-1-(benzo[d][1,3]dioxol-5-yl)butan-1-aminium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(benzo[d][1,3]dioxol-5-yl)butan-1-aminium chloride is a chiral organic compound that features a benzo[d][1,3]dioxole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(benzo[d][1,3]dioxol-5-yl)butan-1-aminium chloride typically involves the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form the benzo[d][1,3]dioxole ring.
Introduction of the butan-1-aminium group: This step involves the alkylation of the benzo[d][1,3]dioxole intermediate with a suitable butan-1-amine derivative.
Resolution of the chiral center: The resulting racemic mixture can be resolved using chiral chromatography or by forming diastereomeric salts with a chiral acid.
Formation of the chloride salt: The final step involves the conversion of the free amine to its chloride salt using hydrochloric acid.
Industrial Production Methods
Industrial production of ®-1-(benzo[d][1,3]dioxol-5-yl)butan-1-aminium chloride may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated resolution techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The benzo[d][1,3]dioxole moiety can undergo oxidation reactions to form quinone derivatives.
Reduction: The aminium group can be reduced to the corresponding amine.
Substitution: The aromatic ring of the benzo[d][1,3]dioxole can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Halogenated or nitrated benzo[d][1,3]dioxole derivatives.
Applications De Recherche Scientifique
Chemistry
®-1-(benzo[d][1,3]dioxol-5-yl)butan-1-aminium chloride is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Biology
In biological research, this compound is used as a ligand in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine
Industry
In the industrial sector, ®-1-(benzo[d][1,3]dioxol-5-yl)butan-1-aminium chloride is used in the synthesis of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of ®-1-(benzo[d][1,3]dioxol-5-yl)butan-1-aminium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole moiety can engage in π-π interactions with aromatic residues, while the aminium group can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-(benzo[d][1,3]dioxol-5-yl)butan-1-aminium chloride: The enantiomer of the compound, which may have different biological activities.
1-(benzo[d][1,3]dioxol-5-yl)ethan-1-aminium chloride: A structurally similar compound with a shorter alkyl chain.
1-(benzo[d][1,3]dioxol-5-yl)propan-1-aminium chloride: Another structurally similar compound with a different alkyl chain length.
Uniqueness
®-1-(benzo[d][1,3]dioxol-5-yl)butan-1-aminium chloride is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer and other structurally similar compounds. The presence of the benzo[d][1,3]dioxole moiety also imparts unique chemical properties, such as the ability to undergo specific oxidation and substitution reactions.
Propriétés
Formule moléculaire |
C11H16ClNO2 |
|---|---|
Poids moléculaire |
229.70 g/mol |
Nom IUPAC |
[(1R)-1-(1,3-benzodioxol-5-yl)butyl]azanium;chloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-2-3-9(12)8-4-5-10-11(6-8)14-7-13-10;/h4-6,9H,2-3,7,12H2,1H3;1H/t9-;/m1./s1 |
Clé InChI |
JJVFJKLPESJUDV-SBSPUUFOSA-N |
SMILES isomérique |
CCC[C@H](C1=CC2=C(C=C1)OCO2)[NH3+].[Cl-] |
SMILES canonique |
CCCC(C1=CC2=C(C=C1)OCO2)[NH3+].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12346835.png)
![8-Oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-4-yl quinoline-8-sulfonate](/img/structure/B12346841.png)


![5-(4-chlorophenyl)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]pyrazolidine-3-carboxamide](/img/structure/B12346863.png)
![3-benzyl-8-methoxy-1-[(3-methoxyphenyl)methyl]-5-methyl-1H,2H,3H,4H,5H-pyrimido[5,4-b]indole-2,4-dione](/img/structure/B12346867.png)
![N-(1-benzylpiperidin-4-yl)-4-[(1-{[(4-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide](/img/structure/B12346868.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12346871.png)
![(2Z)-2-[(2,5-difluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B12346874.png)

![N-(2-phenylethyl)-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butanamide](/img/structure/B12346882.png)

![N-[2-(4-methylphenyl)ethyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butanamide](/img/structure/B12346897.png)
![N-[(4-methylphenyl)methyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butanamide](/img/structure/B12346905.png)
